

Application Notes and Protocols for Cyanine7 DBCO Antibody Labeling

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Compound of Interest

Compound Name: Cyanine7 DBCO

Cat. No.: B13894255

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These application notes provide a comprehensive protocol for the covalent labeling of antibodies with Cyanine7 (Cy7) DBCO (Dibenzocyclooctyne) using copper-free click chemistry. This method is ideal for producing fluorescently labeled antibodies for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, where deep tissue penetration and minimal autofluorescence are required.^[1]

The protocol involves a two-step process. First, the antibody is modified to introduce an azide functional group. Second, the azide-modified antibody is conjugated to **Cyanine7 DBCO** through a strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and specific, proceeding under mild, aqueous conditions without the need for a cytotoxic copper catalyst, thus preserving the antibody's integrity and function.^{[2][3][4]}

Key Features of Cyanine7 DBCO Labeling:

- **Near-Infrared (NIR) Fluorescence:** Cyanine7 is a NIR dye with an excitation maximum around 750 nm and an emission maximum around 773 nm, allowing for deep tissue imaging with low background autofluorescence.^[3]
- **Copper-Free Click Chemistry:** The SPAAC reaction between the DBCO group on the dye and the azide group on the antibody is bioorthogonal and does not require a toxic copper catalyst, making it suitable for live-cell and in vivo applications.

- **High Stability:** The resulting triazole linkage between the antibody and the dye is stable over a wide range of pH (pH 4-10).
- **High Specificity and Efficiency:** The reaction is highly selective for azides and alkynes, resulting in minimal off-target labeling and high conjugation yields.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Cyanine7 DBCO** and the antibody labeling protocol.

Table 1: Spectral and Physicochemical Properties of **Cyanine7 DBCO**

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| Excitation Maximum (λ_{ex}) | ~750 nm | |
| Emission Maximum (λ_{em}) | ~773 nm | |
| Molar Extinction Coefficient | ~199,000 - 255,000 M ⁻¹ cm ⁻¹ | |
| Fluorescence Quantum Yield | ~0.3 | |
| Recommended Storage | -20°C, protected from light, desiccated | |
| Solubility | Soluble in DMSO, DMF | |

Table 2: Recommended Parameters for Antibody Labeling

| Parameter | Recommended Value | Reference(s) |
|-------------------------------------|---|--------------|
| Antibody Concentration (Azide Mod.) | 1-10 mg/mL | |
| Azide-NHS Ester Molar Excess | 10-20 fold | |
| Cyanine7 DBCO Molar Excess | 2-4 fold over azide-modified antibody | |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | |
| Reaction Time (Azide Modification) | 1-2 hours at Room Temperature | |
| Reaction Time (Click Reaction) | 2-4 hours at Room Temperature or Overnight at 4°C | |

Experimental Protocols

This section provides a detailed, two-stage protocol for labeling an antibody with **Cyanine7 DBCO**.

Stage 1: Antibody Modification with Azide Groups

This initial stage introduces azide functional groups onto the antibody, which are required for the subsequent click reaction with DBCO. This protocol utilizes an NHS-ester functionalized azide reagent to react with primary amines (e.g., lysine residues) on the antibody.

Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- Azide-PEG4-NHS Ester (or similar amine-reactive azide compound)
- Dimethylsulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, azide-free

- Desalting spin columns or dialysis cassettes (10 kDa MWCO)

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.2-7.4 using a desalting spin column or dialysis.
 - Adjust the antibody concentration to 1-10 mg/mL in PBS.
- Prepare Azide-NHS Ester Solution:
 - Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
- Azide Modification Reaction:
 - Add a 10- to 20-fold molar excess of the 10 mM Azide-NHS Ester solution to the antibody solution.
 - Gently mix and incubate for 1-2 hours at room temperature with gentle rotation.
- Purification of Azide-Modified Antibody:
 - Remove the excess, unreacted Azide-NHS Ester using a desalting spin column or by dialysis against PBS, pH 7.2-7.4.
 - The purified azide-modified antibody is now ready for conjugation with **Cyanine7 DBCO**. It can be stored at 4°C for short-term use or at -20°C for longer-term storage.

Stage 2: Labeling of Azide-Modified Antibody with Cyanine7 DBCO

In this stage, the azide-modified antibody is reacted with **Cyanine7 DBCO** via a copper-free click reaction.

Materials:

- Azide-modified antibody from Stage 1
- **Cyanine7 DBCO**
- Dimethylsulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, azide-free
- Desalting spin columns or appropriate chromatography system (e.g., size-exclusion chromatography) for purification.

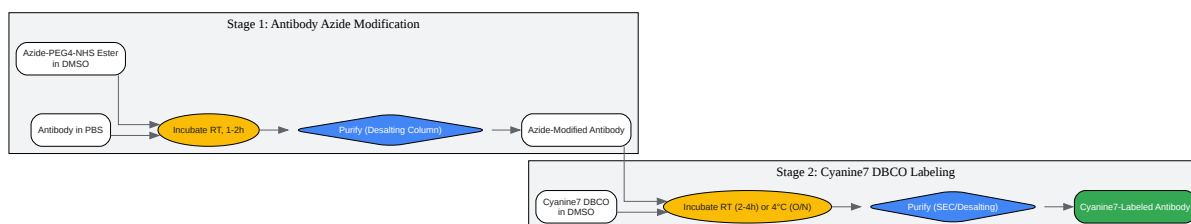
Procedure:

- Prepare **Cyanine7 DBCO** Solution:
 - Immediately before use, prepare a 1-5 mM stock solution of **Cyanine7 DBCO** in anhydrous DMSO. Protect the solution from light.
- Click Chemistry Reaction:
 - Add a 2- to 4-fold molar excess of the **Cyanine7 DBCO** stock solution to the azide-modified antibody solution.
 - Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle rotation. The longer incubation at 4°C can improve conjugation efficiency.
- Purification of Labeled Antibody:
 - Remove the unreacted **Cyanine7 DBCO** by passing the reaction mixture through a desalting spin column or by using size-exclusion chromatography.
 - Collect the fractions containing the labeled antibody. The labeled antibody will be visibly colored.
- Characterization and Storage:

- Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody at 280 nm and ~750 nm.
- Store the purified Cyanine7-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C in single-use aliquots.

Visualizations

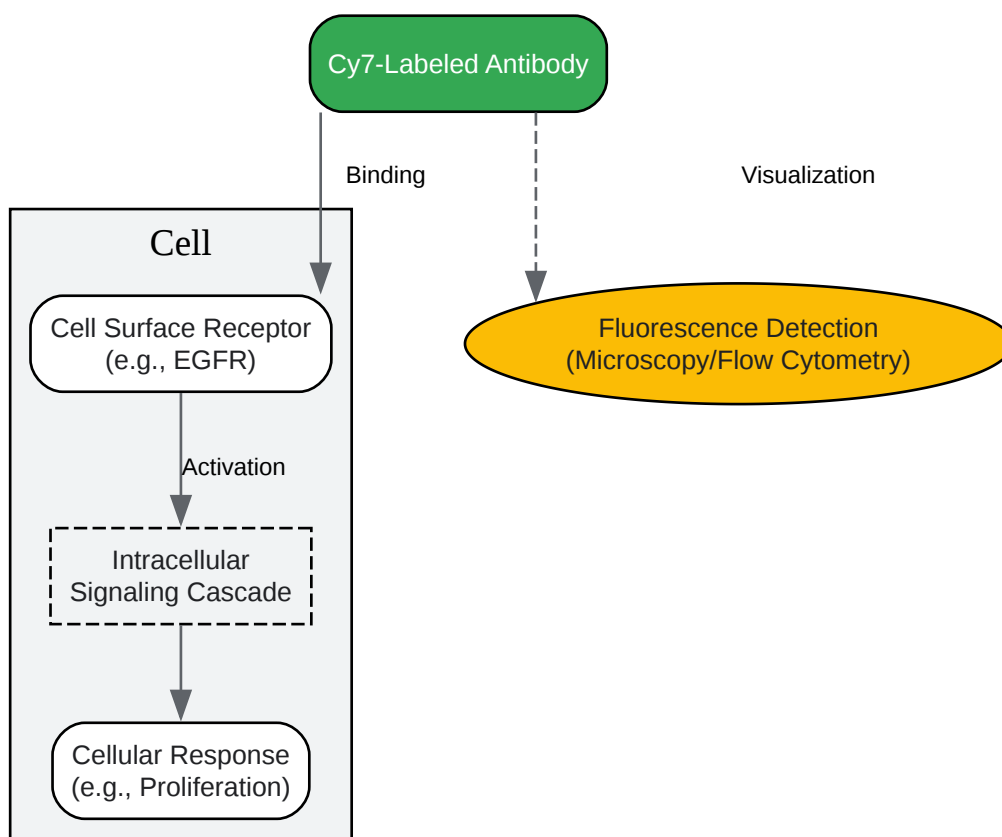
Experimental Workflow



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Caption: Workflow for **Cyanine7 DBCO** antibody labeling.

Signaling Pathway Investigation



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Caption: Use of a Cy7-labeled antibody to study a signaling pathway.

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